ethyl 4-({[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl](pyridin-2-yl)methyl}amino)benzoate
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Overview
Description
Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is a complex organic compound that features a combination of pyran, pyridine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate can be achieved through a multi-step process involving the formation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield primary or secondary alcohols .
Scientific Research Applications
Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-3-({[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoate): Similar structure but with a pyrimidine ring instead of a pyran ring.
Ethyl 4-amino benzoate: Lacks the pyran and pyridine moieties, making it less complex.
Uniqueness
Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is unique due to its combination of pyran, pyridine, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N2O6 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 4-[[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-pyridin-2-ylmethyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O6/c1-2-28-21(27)13-6-8-14(9-7-13)23-18(16-5-3-4-10-22-16)20-19(26)17(25)11-15(12-24)29-20/h3-11,18,23-24,26H,2,12H2,1H3 |
InChI Key |
LKVSNFRGCRPUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(C(=O)C=C(O3)CO)O |
Origin of Product |
United States |
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